molecular formula C10H16N2O2 B1675927 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate CAS No. 731862-92-3

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

Cat. No.: B1675927
CAS No.: 731862-92-3
M. Wt: 196.25 g/mol
InChI Key: HNWOYAYJUYWRGD-UHFFFAOYSA-N
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Description

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate is a chemical compound that has garnered significant interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate typically involves a series of chemical reactions. One common synthetic route includes the reaction of 1H-pyrrole-2,5-dione with 6-aminohexylamine in the presence of trifluoroacetic acid. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(6-aminohexyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.C2HF3O2/c11-7-3-1-2-4-8-12-9(13)5-6-10(12)14;3-2(4,5)1(6)7/h5-6H,1-4,7-8,11H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQIUIPYPXTLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725392
Record name Trifluoroacetic acid--1-(6-aminohexyl)-1H-pyrrole-2,5-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731862-92-3
Record name Trifluoroacetic acid--1-(6-aminohexyl)-1H-pyrrole-2,5-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-aminohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
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1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
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1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
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1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
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1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
Reactant of Route 6
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

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